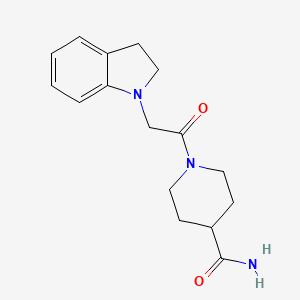

1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide

Description

Chemical Structure and Properties

The compound 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide (CAS: 727389-87-9) features a piperidine-4-carboxamide core linked to a 2,3-dihydroindole moiety via an acetyl group. Its molecular formula is C₁₆H₂₁N₃O₂, with a molecular weight of 287.36 g/mol . Key physicochemical properties include:

- XLogP3: 1 (moderate lipophilicity)

- Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors

- Topological Polar Surface Area (TPSA): 66.6 Ų

- Rotatable Bonds: 3 (indicating moderate flexibility)

The carboxamide group contributes to hydrogen bonding, which may influence target binding .

Propriétés

IUPAC Name |

1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c17-16(21)13-6-8-18(9-7-13)15(20)11-19-10-5-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKWHVJVJIJNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CN2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Acylation: The indole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Coupling: The final step involves coupling the indole-acetyl derivative with piperidine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent due to the presence of both indole and piperidine moieties, which are known for their therapeutic properties.

Mécanisme D'action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with various molecular targets due to its structural features:

Indole Moiety: Known to bind to multiple receptors and enzymes, potentially affecting signaling pathways and cellular processes.

Piperidine Moiety: Often involved in interactions with neurotransmitter receptors, which could influence neurological functions.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

The following table compares the target compound with key analogues, highlighting structural and physicochemical differences:

Key Differences and Implications

Dihydroindole vs. Saturated Indole The target compound’s 2,3-dihydroindole moiety reduces aromaticity compared to non-hydrogenated indoles (e.g., ). This may decrease π-π stacking interactions but improve metabolic stability by reducing oxidation susceptibility .

Carboxamide vs.

Methoxyethyl and ethyl ester groups in increase hydrophilicity but may reduce blood-brain barrier penetration .

Activité Biologique

The compound 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide (CAS: 1144478-65-8) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical structure and properties of the compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3 |

| Molar Mass | 327.38 g/mol |

| Density | 1.33 g/cm³ (predicted) |

| Boiling Point | 635.8 °C (predicted) |

| pKa | 16.31 (predicted) |

Pharmacological Activity

Research indicates that compounds containing indole and piperidine moieties often exhibit a range of biological activities, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell growth. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, with mechanisms including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies on similar piperidine derivatives have indicated effectiveness against resistant strains of pathogens like Candida auris and various bacteria .

The biological activity of 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide may be attributed to several mechanisms:

- Apoptosis Induction : Compounds with similar structures have been shown to enhance apoptotic pathways by regulating pro-apoptotic and anti-apoptotic proteins, leading to increased caspase activity .

- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest at different phases, particularly the S-phase, which is crucial for preventing cancer cell proliferation .

- Interaction with Biological Targets : Molecular docking studies have revealed that indole-containing compounds can interact with key proteins involved in cancer progression, such as caspases and mutant p53 proteins, suggesting a targeted therapeutic approach .

Case Studies

Several studies provide insight into the efficacy of related compounds:

- A study involving a series of indole derivatives reported significant anticancer activity against colorectal carcinoma cell lines with IC50 values ranging from 6.76 µg/mL to 77.15 µg/mL compared to standard treatments .

- Another investigation into piperidine derivatives demonstrated effective antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(2,3-dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide, and what reagents are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including coupling steps to link the indole and piperidine moieties. A common approach uses carbodiimide-based coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group of the piperidine-4-carboxamide derivative, followed by nucleophilic acyl substitution with the indole component. Key reagents include:

- Coupling agents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation.

- Bases : Diisopropylethylamine (DIPEA) to neutralize acidic byproducts and drive the reaction .

Yield optimization requires strict temperature control (0–25°C) and inert atmospheres to prevent side reactions.

How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

- NMR spectroscopy : - and -NMR to verify proton and carbon environments, particularly the indole NH resonance (δ 8.5–9.5 ppm) and piperidine carboxamide carbonyl (δ ~170 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] for CHNO: 286.1556) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline derivatives are obtainable).

What are the primary physicochemical properties influencing solubility and stability?

Key properties include:

- LogP : Estimated ~2.1 (moderate lipophilicity), suggesting solubility in polar aprotic solvents (e.g., DMSO, ethanol).

- pKa : The carboxamide group (pKa ~0.5) and indole NH (pKa ~4.5) affect ionization in biological matrices .

Stability studies (e.g., HPLC under accelerated degradation conditions) are critical for storage recommendations (e.g., -20°C under argon).

Advanced Research Questions

How can researchers identify potential biological targets for this compound?

- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to screen against kinase or GPCR libraries, leveraging the piperidine carboxamide's affinity for ATP-binding pockets .

- Kinase profiling : Test against panels like the KinomeScan® platform to identify inhibitory activity (e.g., Akt kinases, as seen in structurally related analogs like AZD5363) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in treated cells .

What experimental designs are recommended for assessing cytotoxicity and mechanism of action?

- SRB assay : A cost-effective colorimetric method using sulforhodamine B to quantify cellular protein content in 96-well plates. Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements to differentiate apoptotic vs. necrotic pathways.

- Transcriptomic profiling : RNA-seq or qPCR arrays (e.g., Apoptosis RT² Profiler) to identify dysregulated pathways .

How should contradictory data in biological activity studies be resolved?

Contradictions (e.g., varying IC values across cell lines) may arise from:

- Cell line heterogeneity : Validate results in ≥3 independent lines (e.g., MCF-7, A549, HEK293) with controlled passage numbers.

- Orthogonal assays : Confirm kinase inhibition via Western blot (e.g., phosphorylated Akt levels) alongside enzymatic assays .

- Pharmacokinetic variability : Measure compound stability in culture media (e.g., LC-MS/MS) to rule out degradation artifacts .

What strategies improve selectivity over off-target enzymes in kinase inhibition studies?

- Structure-activity relationship (SAR) : Modify the indole substituents (e.g., electron-withdrawing groups) to enhance steric hindrance against non-target kinases.

- Proteome-wide profiling : Use affinity purification mass spectrometry (AP-MS) to identify non-specific binding partners.

- Co-crystallography : Resolve binding modes to guide rational design (e.g., AZD5363’s interactions with Akt1’s hinge region) .

Methodological Considerations

What in vivo models are suitable for pharmacokinetic and efficacy studies?

- Rodent xenografts : Implant human cancer cells (e.g., MDA-MB-231) in immunocompromised mice. Administer compound orally (10–50 mg/kg) and measure tumor volume biweekly.

- Pharmacokinetic parameters : Collect plasma at intervals (0–24 hr) for LC-MS/MS analysis of , , and AUC .

- Toxicology : Monitor liver enzymes (ALT/AST) and body weight to assess tolerability.

How can researchers address low bioavailability in preclinical studies?

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to the carboxamide.

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and prolong circulation time .

- Co-administration : Combine with CYP3A4 inhibitors (e.g., ritonavir) to reduce first-pass metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.